5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
Overview
Description
5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, a hydroxyethyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-hydroxyethylamine with a suitable precursor that contains a dihydropyridinone ring. One common method involves the condensation of 2-hydroxyethylamine with a dihydropyridinone derivative under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the dihydropyridinone ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 5-Amino-1-(2-hydroxyethyl)pyrazole
- 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole
- 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
Comparison: Compared to these similar compounds, 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is unique due to its dihydropyridinone ring, which imparts different chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-1-(2-hydroxyethyl)pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-1-2-7(11)9(5-6)3-4-10/h1-2,5,10H,3-4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXYAYFCSJYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021047-93-7 | |
Record name | 5-amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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